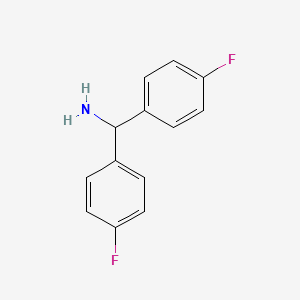

Bis(4-fluorophenyl)methanamine

Description

General Context of Fluorinated Amines in Organic Chemistry

Fluorinated amines represent a critical class of compounds in organic synthesis, with significant demand in both academic research and industrial applications. alfa-chemistry.com The introduction of fluorine into an amine molecule can dramatically alter its chemical and physical properties. acs.org This strategic incorporation of fluorine is a key focus in the development of new materials and biologically active molecules. nih.gov

The synthesis of fluorinated amines is a significant area of research. Common methods include the hydrogenation reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes. alfa-chemistry.com The latter is considered an ideal strategy as it introduces both fluorine and nitrogen-containing groups in a single step. alfa-chemistry.com Researchers are continuously seeking more efficient and sustainable methods for constructing these valuable molecular structures. alfa-chemistry.com

Significance of Fluorine Substitution in Aromatic Amine Structures

The substitution of hydrogen with fluorine on an aromatic ring of an amine has profound effects on the molecule's properties. Fluorine's high electronegativity can significantly influence the electron distribution within the aromatic system. tandfonline.com This can lead to several important changes:

Altered Basicity: The strong electron-withdrawing nature of fluorine can modulate the basicity of the amine. chinesechemsoc.org This alteration can improve a molecule's bioavailability by enhancing its ability to permeate cell membranes. tandfonline.com

Increased Metabolic Stability: The carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown. tandfonline.com This increased stability is a desirable trait in the design of long-lasting compounds. acs.org

Modified Reactivity: Fluorine substitution can activate the aromatic ring towards certain reactions, such as nucleophilic aromatic substitution, by pulling electron density out of the ring. masterorganicchemistry.com This effect can be harnessed to facilitate the synthesis of more complex molecules. The introduction of fluorine has been shown to dramatically increase the sensitivity of some molecules to amines. rsc.org

These modifications are crucial in fields like medicinal chemistry, where fine-tuning a molecule's properties can lead to the development of more effective therapeutic agents. researchgate.net

Overview of Key Research Areas Pertaining to Bis(4-fluorophenyl)methanamine

This compound and its derivatives are subjects of interest in several research domains. The core structure serves as a scaffold for creating a variety of other compounds. For instance, it is a precursor in the synthesis of more complex molecules like N-methyl-4,4-difluoro-Modafinil, a compound studied for its potential effects on neurotransmitter systems.

Research has also explored the synthesis of carbamate (B1207046) derivatives of bis(4-fluorophenyl)methanol, a closely related compound, for their potential as selective antagonists for muscarinic M1 receptors. mdpi.com The bis(4-fluorophenyl)methyl group is a key component in these studies, with its fluorination potentially enhancing binding affinity to biological targets. The hydrochloride salt of this compound is also utilized in research settings. scbt.com

The synthesis of this compound itself can be achieved through various routes, including the reaction of 4-Fluorobenzylamine (B26447) or 4-Fluorobenzaldehyde (B137897). chemsrc.com

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine fishersci.co.uk |

| CAS Number | 134227-41-1 fishersci.co.uk |

| Molecular Formula | C14H13F2N fishersci.co.uk |

| Molecular Weight | 233.26 g/mol fishersci.co.uk |

| Synonyms | bis(4-fluorobenzyl)amine, bis(p-fluorobenzyl)amine, di-4-fluorobenzyl amine fishersci.co.uk |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-fluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKGTUUHIURRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201252426 | |

| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55095-27-7 | |

| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-α-(4-fluorophenyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201252426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(4-fluorophenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 4 Fluorophenyl Methanamine

Established Synthetic Routes to Bis(4-fluorophenyl)methanamine

Alkaline Hydrolysis Procedures

One established method for the preparation of this compound involves the hydrolysis of an N-formyl precursor, N-(bis(4-fluorophenyl)methyl)formamide. This process is typically carried out in the presence of a strong acid, followed by treatment with an alkaline solution to liberate the free amine.

The initial step involves the reaction of 4,4'-difluorobenzophenone (B49673) with ammonium (B1175870) formate, which yields N-(bis(4-fluorophenyl)methyl)formamide. google.com This intermediate is then subjected to hydrolysis using an inorganic acid such as hydrochloric acid in a suitable solvent like water or an alcohol. google.com The reaction is generally heated to facilitate the cleavage of the formyl group. google.com Following the acidic hydrolysis, the reaction mixture is made alkaline, typically by the addition of a sodium hydroxide (B78521) solution to a pH of around 12, to neutralize the acid and deprotonate the amine salt, yielding the desired this compound. google.com The final product is then extracted using an organic solvent. google.com

A similar principle of alkaline hydrolysis is observed in the synthesis of other organoselenium compounds, where carbonylselenonitriles are hydrolyzed under basic conditions to form diselenides. uobaghdad.edu.iq

Table 1: Representative Conditions for Hydrolysis Route

| Step | Reagents | Solvent | Temperature | Key Outcome | Reference |

| Formylation | 4,4'-difluorobenzophenone, Ammonium formate | - | 175-180 °C | N-(bis(4-fluorophenyl)methyl)formamide | google.com |

| Hydrolysis | N-(bis(4-fluorophenyl)methyl)formamide, Hydrochloric acid | Water/Alcohol | 95-100 °C | This compound hydrochloride | google.com |

| Neutralization | This compound hydrochloride, NaOH solution | Water/Methylene dichloride | Ambient | This compound | google.com |

Reductive Amination Protocols

Reductive amination stands as a versatile and widely employed method for the synthesis of amines, including derivatives related to this compound. This approach typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) source in the presence of a reducing agent.

While direct synthesis of the title compound via this method is not extensively detailed in the provided search results, the reductive amination of 4-fluorobenzaldehyde (B137897) with a 4-fluorobenzylamine (B26447) equivalent would be a logical approach. Research has demonstrated the synthesis of a related compound, 1-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]methanamine, through the reductive amination of an aldehyde, with detailed spectroscopic data available. researchgate.netmdpi.com

Furthermore, the reductive alkylation of 1-(bis(4-fluorophenyl)methyl)piperazine with various aldehydes highlights the applicability of this methodology to complex molecules containing the bis(4-fluorophenyl)methyl moiety. nih.gov These reactions often utilize hydrogen gas with a heterogeneous catalyst like palladium on carbon (Pd/C) or other transition metal catalysts. nih.gov The process is valued for its high atom efficiency and the use of environmentally benign H2 as the reductant. nih.gov

General Approaches Applicable to Fluorinated Amine Synthesis

The synthesis of fluorinated amines is a significant area of research, driven by their prevalence in pharmaceuticals and agrochemicals. beilstein-journals.org Transition metal-catalyzed reactions offer powerful and atom-economical strategies for their preparation.

Transition Metal-Catalyzed Strategies

Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents an ideal, atom-economical route to amines. acs.orgprinceton.edu Transition metal catalysts based on palladium, rhodium, iridium, and others have been developed for this transformation. acs.orgnih.gov Late transition metals are particularly attractive due to their higher functional group tolerance and lower sensitivity to air and moisture. princeton.edu For instance, palladium-catalyzed hydroamination of vinylarenes is a valuable method for synthesizing phenethylamines. nih.gov

Hydroaminoalkylation is another powerful, 100% atom-economic method that forms a C(sp³)–C(sp³) bond through the activation of a C-H bond alpha to an amine and subsequent reaction with an alkene. rsc.org Early transition metal catalysts have been particularly effective in this area, providing novel synthetic pathways to structurally complex amines without the need for protecting groups or external oxidants. rsc.org

Table 2: Overview of Hydroamination/Hydroaminoalkylation Strategies

| Strategy | Catalyst Type | Substrates | Key Features | Reference |

| Hydroamination | Late Transition Metals (Pd, Rh, Ir) | Alkenes, Amines | Atom-economical, direct N-H addition | acs.orgnih.gov |

| Hydroaminoalkylation | Early Transition Metals | Amines, Alkenes | C-H activation α to nitrogen, C-C bond formation | rsc.org |

Direct functionalization of unactivated C(sp³)–H bonds is a transformative strategy in organic synthesis, offering streamlined and atom-economical routes to complex molecules. rsc.org Transition-metal catalysis plays a pivotal role in this field, enabling the conversion of C-H bonds into C-N bonds, among others. researchgate.netnih.gov

These reactions often employ a directing group within the substrate to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. nih.gov A wide array of functional groups, including amines themselves, can serve as directing groups. nih.gov Palladium has been a workhorse in this area, but research is expanding to include other metals. nih.gov The development of chiral ligands for these catalytic systems has also enabled enantioselective C(sp³)–H functionalization, providing access to chiral amines. nih.gov While a direct application to the synthesis of this compound is not specified, the principles of C(sp³)–H amination provide a modern and powerful toolkit for the synthesis of complex fluorinated amines. researchgate.netnih.gov

Catalytic Aminofluorination of Alkenes

The direct 1,2-aminofluorination of alkenes represents a highly atom-economical approach to synthesizing β-fluoroamines. While not a direct route to this compound, the principles of this methodology, particularly when applied to styrene (B11656) derivatives, offer valuable insights into C-N and C-F bond formation.

Copper-catalyzed aminofluorination of styrenes has been achieved using reagents like N-fluorobenzenesulfonimide (NFSI) as both a nitrogen and fluorine source. acs.org Mechanistic studies suggest these reactions can proceed through a radical pathway. acs.org In one proposed mechanism for the aminooxygenation of styrenes, a related transformation, the process begins with the oxidation of a Cu(I) species by NFSI to generate a copper(II)-stabilized benzenesulfonimide radical. This radical then adds to the styrene, forming a benzylic radical intermediate. Subsequent steps involving the copper catalyst lead to the final product. d-nb.info The regioselectivity of these additions is a key aspect of their synthetic utility. acs.org

Another approach involves iodoarene-catalyzed aminofluorination. beilstein-journals.orgcardiff.ac.uk In these reactions, an iodoarene catalyst is oxidized in situ by an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a fluoride (B91410) source (e.g., HF-pyridine) to generate a hypervalent iodine(III) species. beilstein-journals.orgcardiff.ac.uk This electrophilic species activates the alkene, facilitating a nucleophilic attack by an intramolecular amine group to form cyclic products like fluorinated piperidines or pyrrolidines. beilstein-journals.orgcardiff.ac.uk For intermolecular reactions, the activated alkene can be trapped by external nucleophiles. The mechanism for the aminofluorination of amino-tethered alkenes is proposed to involve the formation of an aziridinium (B1262131) intermediate, which is then opened by a fluoride ion. beilstein-journals.org

| Method | Catalyst / Reagents | Substrate Type | Key Features |

| Copper-Catalyzed Aminofluorination | Cu(OTf)₂, (bpy)Zn(CF₃)₂, NFSI | Styrenes, Unactivated Alkenes | Radical-mediated process; regioselectivity opposite to some Pd-catalyzed methods. acs.orgthieme-connect.com |

| Iodoarene-Catalyzed Aminofluorination | ArI, mCPBA, HF-Pyridine | Amino-tethered Alkenes | Forms fluorinated N-heterocycles via aziridinium intermediates. beilstein-journals.orgcardiff.ac.uk |

Photoredox Catalysis in Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. sigmaaldrich.com This strategy is highly relevant to the synthesis of diarylmethanamines. In a general photoredox cycle, a photocatalyst (often an iridium or ruthenium complex, or an organic dye) absorbs light and enters an excited state. researchgate.net This excited catalyst can then engage in a single-electron transfer (SET) with a substrate, initiating either an oxidative or reductive quenching cycle to generate radical ions or neutral radicals. researchgate.netmdpi.com

The synthesis of benzhydryl amines has been accomplished using this technology. For instance, a synergistic approach combining an Iridium photocatalyst with a hydrogen atom transfer (HAT) catalyst has been used for the C(sp³)–H arylation of benzylamines. sci-hub.seresearchgate.net This dual catalytic system allows for regioselective functionalization to produce complex amine structures. sci-hub.seresearchgate.net Another powerful application is the coupling of radical precursors with nitrogen sources. Radicals generated from the photo-induced fragmentation of O-benzoyl oximes have been coupled with cyanoarenes to synthesize sterically hindered primary amines. researchgate.net

| Catalyst System | Precursors | Product Type | Mechanistic Feature |

| Iridium Photocatalyst + HAT Catalyst | Benzylamines, Aryl Halides | Benzhydryl Amines | Synergistic SET and HAT catalysis for C-H arylation. sci-hub.seresearchgate.net |

| Iridium or Ruthenium Photocatalyst + Copper Catalyst | NHP Esters, Nitrogen Nucleophiles | N-Alkyl Amines | Dual catalysis generates alkyl radicals for C-N coupling. mdpi.comprinceton.edu |

| Organic Dye Photocatalyst (e.g., 4CzIPN) + Copper Catalyst | NHP Esters, Anilines/Imines | Alkylated Amines | Reductive quenching of the photocatalyst followed by copper catalysis. mdpi.com |

Green Chemistry Principles in Amine Synthesis

The principles of green chemistry, which promote the design of chemical processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategies.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and safety hazards. acs.org Solvent-free synthesis of chiral secondary N-benzhydrylamines has been successfully demonstrated through the direct alkylation of amines with benzhydryl chloride. thieme-connect.comresearchgate.netthieme-connect.com These reactions, often conducted by simply heating the neat reactants, can provide high yields (68–92%) without racemization. thieme-connect.comresearchgate.net Multicomponent reactions under solvent-free conditions, sometimes using recyclable catalysts like nano-SiO₂-H₃BO₃ or sulfated polyborate, have also been employed to synthesize Betti bases and other aminophenols. acs.orgnih.gov Another approach is mechanochemistry, where mechanical force (e.g., ball milling) is used to drive reactions, eliminating the need for bulk solvents. duke.edu

Reactions in water or deep eutectic solvents (DESs) offer another green alternative. acs.org DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, have low volatility, and can be recycled. acs.org They have been used as both the solvent and catalyst for synthesizing alkylaminophenols. acs.org

Microwave-assisted synthesis utilizes dielectric heating to rapidly and efficiently transfer energy to a reaction mixture, often leading to dramatic reductions in reaction times and improved yields. londonmet.ac.uk This technique aligns with the green chemistry principle of energy efficiency. While a direct microwave-assisted synthesis of this compound is not detailed, related transformations highlight its utility. For example, a rapid, one-pot synthesis of primary amines has been achieved through the microwave-assisted reductive N-alkylation of methyl carbamate (B1207046) with various aldehydes. organic-chemistry.org This method uses microwave heating at 150 °C for just 15 minutes for the initial coupling step. organic-chemistry.org Similarly, N-benzhydryl protected α-aminophosphonates have been synthesized under solvent-free microwave irradiation via the Kabachnik–Fields condensation, demonstrating the applicability of this technology to reactions involving benzhydryl amine precursors. londonmet.ac.uktandfonline.comresearchgate.net

The ability to recover and reuse a catalyst is crucial for sustainable chemical manufacturing. Heterogeneous catalysts are particularly advantageous as they can often be separated from the reaction mixture by simple filtration. Microencapsulated palladium catalysts, such as Pd(0) EnCat™ 30NP, have been used for reductive aminations and can be recycled with minimal loss of activity. sigmaaldrich.com Magnetic nanoparticles offer another solution for easy catalyst recovery. researchgate.net For example, a magnetic nanoparticle-supported gold(I) complex has been shown to be an efficient and recyclable catalyst for the direct reductive amination of aldehydes and ketones, capable of being reused at least 10 times without loss of activity. researchgate.net The use of recyclable catalysts extends to non-metal systems as well; deep eutectic solvents and catalysts like amine-functionalized MCM-41 have been shown to be reusable for several cycles in various amine synthesis and formylation reactions. acs.orgnih.gov

| Green Principle | Methodology | Example Application | Key Advantage |

| Solvent-Free | Direct alkylation of amines with benzhydryl chloride | Synthesis of N-benzhydrylamines | Reduces waste, high yields (up to 92%). thieme-connect.comresearchgate.net |

| Microwave-Assisted | Reductive N-alkylation of methyl carbamate | Synthesis of primary amines | Rapid reaction times (15 min), high yields (66-96%). organic-chemistry.org |

| Catalyst Recyclability | Reductive amination with magnetic nanoparticle-supported Au(I) catalyst | Synthesis of secondary amines | Easy separation with a magnet, reusable >10 times. researchgate.net |

Decarboxylative Approaches

Decarboxylative cross-coupling reactions have emerged as a powerful strategy for forming carbon-heteroatom bonds, utilizing abundant and stable carboxylic acids as starting materials. princeton.edu These methods provide a novel disconnection for the synthesis of amines. The synergistic combination of photoredox and copper catalysis has enabled the decarboxylative C(sp³)–N coupling of a wide range of alkyl carboxylic acids with various nitrogen nucleophiles, including amides and anilines. mdpi.comprinceton.edu

In a typical mechanism, an iridium or ruthenium photocatalyst, upon excitation by visible light, initiates a single-electron transfer to a redox-active ester of the carboxylic acid (e.g., an N-hydroxyphthalimide ester). mdpi.comacs.org This leads to fragmentation, releasing CO₂ and generating an alkyl radical. mdpi.com This radical is then intercepted by a copper(II)-nucleophile complex, and subsequent reductive elimination forges the C–N bond, regenerating the active copper(I) catalyst. mdpi.com This dual catalytic system allows the reactions to proceed under mild, room-temperature conditions. princeton.edu This approach has also been applied to the enantioselective synthesis of benzylic amines from α-amino acids and aryl halides by merging photoredox and nickel catalysis. acs.org

Reaction Mechanisms and Chemical Reactivity of Bis 4 Fluorophenyl Methanamine

Fundamental Amine Reactivity in the Context of Fluorine Substitution

The reactivity of amines is fundamentally attributed to the lone pair of electrons on the nitrogen atom, which allows them to act as both bases and nucleophiles. eopcw.com In the context of Bis(4-fluorophenyl)methanamine, the presence of two fluorine-substituted phenyl rings significantly modulates this inherent reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic rings. tandfonline.comman.ac.uk This effect decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to its non-fluorinated counterpart, dibenzylamine. tandfonline.comalfa-chemistry.com

The introduction of fluorine can alter the physicochemical properties of the molecule, including its pKa and dipole moment. tandfonline.com Specifically, the fluorine atoms in the para positions of the phenyl rings in this compound pull electron density away from the benzylic carbon and, consequently, from the nitrogen atom. This reduction in electron availability on the nitrogen makes it a weaker base. masterorganicchemistry.com While a decrease in basicity can be advantageous in certain applications by improving bioavailability through enhanced membrane permeation, it also diminishes the amine's reactivity in reactions that rely on its nucleophilic character. tandfonline.com

Mechanistic Pathways of Formation Reactions

The synthesis of this compound and related diarylmethanamines can proceed through various mechanistic pathways, often involving the formation of key intermediates and the use of catalysts to facilitate the desired transformations.

Radical-based chemistry has emerged as a powerful tool in organic synthesis, including the formation of amines. cornell.edu One approach to amine synthesis involves the generation of amine radical cations through a one-electron oxidation of the corresponding amine. beilstein-journals.org These radical cations are versatile reactive intermediates that can lead to the formation of iminium ions or α-amino radicals. beilstein-journals.org

In the context of diarylmethanamine synthesis, radical intermediates can be involved in C-N bond formation. For instance, the cyclization reactions of radical intermediates, often generated by halogen-atom abstraction using reagents like trialkylstannane and an initiator such as AIBN, are an important method for ring synthesis and can be adapted for amine synthesis. sinica.edu.tw The general strategy involves the controlled formation of radical species, their transformation into new radical intermediates, and the termination of the radical chain to yield the desired product. cornell.edu

Visible light photoredox catalysis is a modern approach to generate amine radical cations under mild conditions. beilstein-journals.org This method utilizes a photocatalyst that, upon absorption of visible light, can initiate an electron-transfer reaction with an amine, forming the radical cation. beilstein-journals.org This intermediate can then undergo further reactions to form new C-N or C-C bonds.

Catalytic processes are central to the efficient functionalization of amines and their precursors. Transition-metal-catalyzed reactions, particularly those involving palladium and rhodium, are widely employed. nih.govsnnu.edu.cn

Palladium-Catalyzed C-H Functionalization:

A common mechanistic pathway in palladium catalysis involves the directed C-H activation of a substrate. nih.gov For fluorinated benzyl (B1604629) amines, cyclopalladation can occur through the reaction with a palladium source like Pd(OAc)₂. nih.govacs.org The generally accepted mechanism proceeds via a mononuclear Pd(II) intermediate. nih.govacs.org The catalytic cycle can be broadly categorized as follows:

C-H Activation: A Pd(II) catalyst coordinates to the amine and facilitates the cleavage of a C-H bond, often at the ortho position of the phenyl ring, to form a cyclopalladated intermediate. nih.gov

Functionalization: This intermediate can then undergo several pathways. In a Pd(II)/Pd(0) cycle, it can react with another substrate (e.g., an organometallic reagent via transmetalation or an olefin via migratory insertion) followed by reductive elimination to form the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the cycle. snnu.edu.cn Alternatively, in a Pd(II)/Pd(IV) cycle, the palladacycle is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the product. nih.gov

The cyclopalladation of N,N-dimethyl-3-fluorobenzyl amine with Pd₃(OAc)₆ has been shown to be nonselective, yielding a mixture of regioisomers. This highlights the complexity that fluorine substitution can introduce into such reactions. nih.govacs.org

Rhodium-Catalyzed Reactions:

Rhodium catalysts are also effective for C-H functionalization. snnu.edu.cn A typical Rh(III)/Rh(I) catalytic cycle for the reaction with diazo compounds involves:

C-H Activation: An aryl-Rh(III) intermediate is generated via a concerted metalation-deprotonation (CMD) mechanism. snnu.edu.cn

Insertion: The intermediate undergoes insertion of a diazo compound to form a rhodacycle.

Protonation/Reductive Elimination: The rhodacycle is then protonated or undergoes reductive elimination to yield the desired product and regenerate the active Rh(III) catalyst. snnu.edu.cn

These catalytic cycles provide efficient routes for the synthesis and functionalization of complex amines, including those with fluorine substituents.

Influence of Fluorine on Electron Distribution and Reactivity

The presence of fluorine atoms in the para-positions of the phenyl rings of this compound has a profound impact on its electronic properties and reactivity. numberanalytics.com

Electronic Effects:

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). tandfonline.commasterorganicchemistry.com This effect pulls electron density away from the aromatic ring and the benzylic carbon, which in turn reduces the electron density on the amine nitrogen. numberanalytics.com This leads to a decrease in the basicity of the amine. tandfonline.comalfa-chemistry.com

Resonance Effect: Fluorine also has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring towards electrophilic substitution. masterorganicchemistry.com

HOMO-LUMO Gap: The electron-withdrawing nature of fluorine can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com This increases the HOMO-LUMO gap, which can lead to decreased reactivity towards electron-rich species. numberanalytics.com

Reactivity Implications:

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing properties of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution. masterorganicchemistry.com In these reactions, the rate-determining step is the attack of the nucleophile on the electron-poor ring, and the strong C-F bond is broken in a subsequent, faster step. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction. masterorganicchemistry.com

Reactivity of the Amine: The reduced electron density on the nitrogen atom makes this compound a weaker nucleophile and a weaker base than its non-fluorinated analog. tandfonline.comalfa-chemistry.com This can affect its reactivity in reactions such as alkylation and acylation. eopcw.com

Metabolic Stability: The introduction of fluorine can enhance the metabolic stability of a molecule. tandfonline.comalfa-chemistry.com The strong C-F bond is resistant to cleavage, and the inductive effect can decrease the susceptibility of adjacent groups to metabolic attack by enzymes like cytochrome P450. tandfonline.com

Interactive Data Table: Comparison of Properties

| Compound | pKa (approximate) | Relative Basicity | Relative Nucleophilicity |

| Dibenzylamine | ~8-9 | Higher | Higher |

| This compound | Lower than Dibenzylamine | Lower | Lower |

This table illustrates the expected trend in basicity and nucleophilicity due to fluorine substitution.

Computational Chemistry and Theoretical Studies of Bis 4 Fluorophenyl Methanamine

Quantum Mechanical Approaches

Quantum mechanical calculations are at the forefront of computational chemistry, providing a foundational understanding of molecular systems.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. e3s-conferences.orgmdpi.compsu.edu DFT applications for compounds analogous to Bis(4-fluorophenyl)methanamine are diverse, focusing on geometry optimization, electronic properties, and spectroscopic predictions. youtube.comresearchgate.nettandfonline.com

DFT calculations are employed to determine the most stable conformation of the molecule by minimizing its energy. These calculations can predict key geometric parameters. For a molecule like this compound, DFT can be used to calculate bond lengths, bond angles, and dihedral angles, providing a 3D representation of its structure. e3s-conferences.orgmdpi.com Furthermore, DFT is instrumental in analyzing frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting the chemical reactivity, with the HOMO-LUMO gap indicating the molecule's kinetic stability. mdpi.com

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also vital. youtube.com These maps illustrate the charge distribution within the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). youtube.comdntb.gov.ua For this compound, the MEP would likely show negative potential around the nitrogen atom's lone pair and the fluorine atoms, and positive potential around the amine hydrogens.

Ab initio calculations are quantum chemistry methods that rely on first principles, without the use of experimental data for parametrization. researchgate.net These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental for determining the electronic structure of molecules like this compound. fu-berlin.deacs.org

These calculations provide detailed information about the molecular orbitals and their energies, offering a clear picture of the electron distribution within the molecule. For fluorinated aromatic compounds, ab initio methods can accurately compute properties like ionization potentials and electron affinities. acs.org They are also used to calculate NMR chemical shifts, which is particularly useful for fluorinated compounds due to the sensitivity of the ¹⁹F nucleus to its electronic environment. researchgate.netfu-berlin.de The study of related fluorinated amino acids has shown that methods like MP2 can provide reliable predictions of ¹⁹F chemical shifts. fu-berlin.de

Table 2: Representative Electronic Properties from Ab Initio Calculations (Note: This table presents typical electronic properties that would be calculated for a molecule like this compound, based on general principles.)

| Property | Calculated Value (Illustrative) |

|---|---|

| Ground State Energy | Varies with level of theory |

| Ionization Potential | ~8-9 eV |

| Electron Affinity | ~0.5-1.5 eV |

| Dipole Moment | ~2-3 Debye |

| HOMO Energy | ~-6.0 eV |

| LUMO Energy | ~-0.5 eV |

Investigation of Bonding Characteristics and Electronic Effects

The presence of fluorine atoms and the amine group in this compound introduces interesting electronic effects that influence its bonding characteristics.

The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. researchgate.net However, its strength can be influenced by the electronic environment. In fluoroarenes, the C-F bond strength can be affected by the presence of other substituents on the aromatic ring. acs.org Computational studies on fluoroaromatics show that ortho-fluorine substituents can impact the bond energies of adjacent bonds. researchgate.net For this compound, the two fluorine atoms are in the para position relative to the methane (B114726) bridge, which influences the electronic properties of the phenyl rings through inductive and resonance effects.

The carbon-nitrogen (C-N) bond strength is also a key characteristic. Computational methods can be used to calculate bond dissociation energies (BDEs), providing a measure of the bond's strength. nih.govnasa.gov In fluorinated amines, stereoelectronic interactions between the C-F bond and the nitrogen lone pair can occur, potentially influencing the C-N bond length and strength. nih.gov

The nitrogen atom in this compound possesses a lone pair of electrons, which plays a crucial role in its geometry and reactivity. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the lone pair occupies more space and exerts greater repulsive forces than bonding pairs. psu.eduresearchgate.net This repulsion influences the bond angles around the nitrogen atom. In an amine like this compound, the C-N-C and H-N-C angles will be affected by the steric bulk of the two 4-fluorophenylmethyl groups and the repulsion from the lone pair. researchgate.net

The hybridization of the nitrogen atom is another important consideration. While a simple amine like ammonia (B1221849) has sp³ hybridization, the hybridization in more complex amines can deviate from this ideal. nasa.govmdpi.com In diarylamine-like structures, the nitrogen atom's hybridization can be influenced by the potential for delocalization of the lone pair into the aromatic π-systems. If the lone pair participates in resonance, the nitrogen atom may adopt a more sp²-like character. youtube.com Computational studies can quantify the degree of s and p character in the hybrid orbitals, providing a more nuanced understanding of the bonding than simple integer hybridization schemes. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org For this compound, this can involve studying its synthesis or its subsequent reactions. For instance, the synthesis could involve the reductive amination of bis(4-fluorophenyl) ketone or the reaction of bis(4-fluorophenyl)methanol. researchgate.net

DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. sysrevpharm.org This allows for the determination of the most likely reaction pathway. For example, in the synthesis of related compounds from bis(4-fluorophenyl)methanol, computational modeling can clarify the role of catalysts and the step-by-step mechanism of nucleophilic substitution. researchgate.net Similarly, studies on the catalytic oxidation of benzylamines to imines have utilized computational methods to understand the reaction mechanism. rsc.org Such studies on this compound would provide detailed insights into its formation and reactivity, guiding the optimization of reaction conditions.

Molecular Dynamics Simulations

While dedicated molecular dynamics (MD) simulation studies focusing specifically on this compound are not extensively documented in publicly available scientific literature, the application of this computational technique provides a powerful avenue for understanding its structural and dynamic properties at an atomic level. MD simulations model the physical movements of atoms and molecules, offering insights into conformational changes, stability, and interactions with the surrounding environment over time. researchgate.net The following sections detail the established methodologies and potential research findings that would result from applying MD simulations to this compound, based on computational studies of related diarylmethane and fluorinated aromatic compounds. researchgate.netmdpi.com

A typical MD simulation for this compound would involve several key steps, from system preparation to the production simulation and subsequent analysis.

Force Field Parameterization: The accuracy of an MD simulation is critically dependent on the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.gov For a molecule like this compound, a general force field such as the General AMBER Force Field (GAFF) would likely be employed. researchgate.net Special attention would be required for the parameters governing the fluorinated phenyl rings. The development of accurate parameters for fluorinated organic molecules is an active area of research, as the high electronegativity of fluorine influences charge distribution and intermolecular interactions. acs.org Researchers often develop custom parameters or validate existing ones using quantum mechanical calculations to ensure the model behaves accurately. nih.govbiorxiv.org

System Preparation: The simulation would begin by defining the initial coordinates of a single this compound molecule. This molecule would then be placed in a simulation box, typically cubic or rectangular, and solvated with an explicit water model, such as TIP3P, to mimic aqueous conditions. researchgate.netmdpi.com Periodic boundary conditions are applied to the box to simulate a continuous system and avoid edge effects. researchgate.net

Simulation Protocol: The prepared system undergoes a standardized protocol before the main simulation run:

Energy Minimization: The system's energy is minimized to relax any unfavorable atomic clashes or geometries present in the initial setup. mdpi.com

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is typically done in two phases: an NVT ensemble (constant Number of particles, Volume, and Temperature) followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature). mdpi.com

Production Run: Once equilibrated, the main simulation is run for a significant duration (typically hundreds of nanoseconds) to generate a trajectory of atomic positions and velocities over time. mdpi.com This trajectory is the primary source of data for analysis.

Below is an interactive table illustrating typical parameters for such a simulation.

| Parameter | Value/Description |

|---|---|

| Force Field | General AMBER Force Field (GAFF) |

| Water Model | TIP3P |

| Box Type | Cubic |

| Boundary Conditions | Periodic |

| Temperature | 300 K (controlled by Langevin thermostat) |

| Pressure | 1 atm (controlled by Parrinello-Rahman barostat) |

| Equilibration Time | 1 ns (NVT), 5 ns (NPT) |

| Production Run Time | 200 ns |

| Time Step | 2 fs (femtoseconds) |

Analysis of the simulation trajectory would yield detailed insights into the molecule's behavior.

Solvation and Hydrogen Bonding: The simulation would provide a detailed picture of how the amine group (-NH2) interacts with the surrounding water molecules. An analysis of the radial distribution function (RDF) between the amine nitrogen and water oxygen atoms would quantify the structure of the solvation shell. The number and lifetime of hydrogen bonds formed between the amine protons and water would also be calculated, providing insight into the strength and dynamics of these crucial interactions.

The table below presents potential, illustrative findings that could be derived from a conformational analysis of the simulation data.

| Conformational State | Key Dihedral Angle (F-C...C-F) | Relative Population (%) | Average Lifetime (ps) |

|---|---|---|---|

| Anti-periplanar | ~180° | 45% | 150 |

| Gauche (+) | ~60° | 25% | 75 |

| Gauche (-) | ~-60° | 25% | 75 |

| Syn-periplanar | ~0° | 5% | 20 |

Derivatization and Functionalization Strategies for Bis 4 Fluorophenyl Methanamine

Amine Functionalization and Transformation Reactions

The primary amine functionality of bis(4-fluorophenyl)methanamine is a versatile handle for numerous chemical transformations. One such transformation is oxidative amine coupling. For instance, the oxidative coupling of a related compound, (4-fluorophenyl)methanamine, can be catalyzed by complexes like bis(terpyridine) Ru(III) functionalized porous polycarbazole under visible light. rsc.org This type of reaction leads to the formation of new carbon-nitrogen bonds and represents a pathway to more complex molecular architectures.

Further functionalization can be achieved through alkylation reactions. Secondary amines, which can be conceptually derived from primary amines like this compound, undergo alkylation with reagents such as 2-bromo-3-hydroxypropanoic acid N-benzylamide in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This highlights a general strategy where the N-H bonds of the amine are replaced with N-C bonds, allowing for the introduction of diverse functional groups.

These functionalization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. For example, modifying the amine scaffold in a series of (bis(4-fluorophenyl)methyl)sulfinyl alkyl alicyclic amines was shown to significantly affect their affinity and selectivity for the dopamine (B1211576) transporter (DAT). nih.gov

Formation of Carbamate (B1207046) Derivatives

Carbamates are a significant class of derivatives accessible from primary and secondary amines. The synthesis of carbamates from amine precursors typically involves reaction with an alkoxycarbonylating agent. A general and reliable method for this transformation is the use of reagents like di(2-pyridyl) carbonate (DPC). nih.gov

A common synthetic route involves treating a primary or secondary amine with N,N'-carbonyldiimidazole (CDI) to form an intermediary carbamoylimidazole. mdpi.com This intermediate subsequently reacts with an alcohol, such as one derived from a bis(4-fluorophenyl)methyl scaffold, to yield the final carbamate product. mdpi.com This method has been successfully employed to synthesize a series of 4,4'-difluorobenzhydrol carbamate derivatives, achieving moderate yields. mdpi.com

Alternative activating agents for carbamate synthesis include mixed carbonates, such as those derived from p-nitrophenol or 1-hydroxybenzotriazole (B26582) derivatives. nih.gov For instance, 1-alkoxy[6-(trifluoromethyl)benzotriazolyl]carbonates, which are stable activated carbonates, react with amines in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to provide the corresponding carbamates in high yields. nih.gov These methods offer a benign alternative to traditional routes that use phosgene-based reagents. nih.gov

| Reagent | Amine Type | Product | Yield Range | Reference |

| N,N'-Carbonyldiimidazole (CDI) followed by sodium alkoxide of 4,4'-difluorinated benzhydrol | Primary or secondary amines | Carbamate-bridged compounds | 10-38% | mdpi.com |

| Di(2-pyridyl) carbonate (DPC) | Amines | Carbamates | High | nih.gov |

| 1-Alkoxy[6-(trifluoromethyl)benzotriazolyl]carbonates with DMAP | Amines | Carbamates | High | nih.gov |

Imine and Schiff Base Formation

The reaction of the primary amine group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. nih.govechemcom.com This condensation reaction is a fundamental transformation in organic synthesis, yielding compounds with a C=N double bond. nih.govnih.gov The stability and reactivity of the resulting imine are influenced by the electronic and steric properties of the substituents on both the amine and the carbonyl compound. echemcom.com

For example, the condensation of 2,5-furandicarboxaldehyde with two equivalents of 4-fluoroaniline, a compound structurally related to this compound, yields the corresponding furan (B31954) bis(imine) compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan. researchgate.net The synthesis of fluorinated imines can also be achieved efficiently through solvent-free mechanochemical methods, such as grinding equimolar amounts of a fluorinated benzaldehyde (B42025) and an aniline (B41778) derivative, which can produce the desired products in good to excellent yields in a short time. nih.gov

The formation of imines is a key step in various multicomponent reactions and in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov The imine functionality itself is important in coordination chemistry and can be found in various biologically active molecules. echemcom.comresearchgate.net

| Reactants | Method | Product Class | Yield | Reference |

| 2,5-Furandicarboxaldehyde and 4-fluoroaniline | Condensation in ethanol | Furan bis(imine) | Not specified | researchgate.net |

| Fluorinated benzaldehydes and anilines | Mechanochemical grinding | Fluorinated imines | Good to excellent | nih.gov |

| Carbonyl compounds and primary amines | General condensation | Schiff bases | Varies | echemcom.com |

Coordination Chemistry and Metal Complex Formation

The nitrogen atom of the amine group in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal ions. The resulting metal complexes can exhibit unique structural and electronic properties.

An example of this is the formation of a cobalt(II) complex, bis[(((4-fluorophenyl)amino)methyl)triphenylphosphonium] tetrachloridocobaltate(II). researchgate.net In this complex, the ligand is derived from a 4-fluorophenylamino moiety, demonstrating the ability of this structural unit to participate in the formation of coordination compounds. researchgate.net

Analytical Derivatization for Enhanced Detection

To improve the detection and quantification of amines in analytical methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis, derivatization is often employed. This process involves reacting the analyte with a labeling reagent to form a derivative with enhanced detectability, typically through fluorescence or strong UV absorbance.

Several reagents are commonly used for the derivatization of primary amines. Fluorescamine reacts rapidly with primary amines to form fluorescent pyrrolinone products, which can be detected at low concentrations. Another highly sensitive reagent is 7-fluoro-4-nitrobenzoxadiazole (NBD-F), which reacts with primary and secondary amines to yield fluorescent and electrochemically active derivatives. This pre-column derivatization significantly enhances the sensitivity of detection in liquid chromatography-tandem mass spectrometry (LC/MS/MS) analyses of biogenic amines. researchgate.net

Derivatization can also be coupled with microextraction techniques. For example, a one-step derivatization and microextraction method using o-phthalaldehyde/N-acetyl cysteine has been developed for the determination of amine-containing drugs in biological samples, followed by HPLC with fluorescence detection. doaj.org These established methods for amine derivatization are applicable to this compound for its trace analysis in various matrices.

| Derivatization Reagent | Analytical Technique | Purpose | Reference |

| Fluorescamine | Capillary Electrophoresis with UV detection | Enhance spectrophotometric detectability | |

| 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | Capillary HPLC-MS/MS | Enhance ionization and provide sensitive MS/MS detection | researchgate.net |

| o-Phthalaldehyde/N-acetyl cysteine | HPLC with Fluorescence Detection | Form fluorescent derivatives for enhanced detection | doaj.org |

Advanced Applications of Bis 4 Fluorophenyl Methanamine in Materials Science and Supramolecular Chemistry

Role in Functional Material Design and Synthesis

The distinct chemical functionalities of Bis(4-fluorophenyl)methanamine—a reactive primary amine and a bulky, electron-withdrawing fluorinated aromatic scaffold—position it as a valuable component in the design of novel functional materials.

Polymer Chemistry and Modification

The primary amine group of this compound allows it to be readily incorporated into a variety of polymer structures, either as a primary monomer or as a modifying agent. Its integration is a strategic approach to imbue polymers with desirable properties such as high thermal stability, chemical resistance, and specific optical and dielectric characteristics. The most common method for preparing polyimides, for instance, is the reaction between a dianhydride and a diamine. scienoc.comkoreascience.kr

The presence of the bis(4-fluorophenyl)methyl moiety can lead to polymers with enhanced performance. Fluorine substitution is a known strategy for creating polymers with lower dielectric constants, reduced water absorption, and improved thermo-oxidative stability. acs.org For example, the incorporation of trifluoromethyl (CF3) groups into polyimides has been shown to reduce charge-transfer complex (CTC) formation, leading to materials with higher optical transparency and lower color. researchgate.net While not containing a CF3 group, the C-F bonds in this compound contribute to a low polarizability and high hydrophobicity, which are advantageous for applications in microelectronics and advanced coatings.

Below is a table summarizing the potential roles of this compound in polymer chemistry.

| Polymer Type | Role of this compound | Expected Properties Conferred by the Bis(4-fluorophenyl)methyl Moiety |

| Polyimides | Diamine Monomer | High thermal stability, excellent mechanical properties, low dielectric constant, enhanced optical transparency. researchgate.net |

| Poly(β-amino alcohols) | Amine Monomer (reacts with diepoxides) | Biocompatibility, structural diversity for creating material libraries. exaly.com |

| Epoxy Resins | Curing Agent/Modifier | Increased glass transition temperature (Tg), enhanced chemical resistance, improved flame retardancy. |

| Polybenzoxazines | Amine Component in Mannich Condensation | High thermal stability, high char yield, low surface energy (hydrophobicity). geocities.ws |

Sensor Development

The development of chemical sensors often relies on the precise tuning of molecular recognition and signal transduction. The structure of this compound is well-suited for this purpose. The amine group can act as a binding site or be chemically transformed into a more complex receptor, while the fluorinated rings can modulate the electronic properties of a signal-generating unit (fluorophore) or participate in selective host-guest interactions.

Fluorinated compounds are particularly useful in ¹⁹F NMR-based sensing. For example, chiral palladium pincer complexes bearing fluorine atoms have been developed as effective ¹⁹F NMR chemosensors for determining the chirality of various amines. acs.orgmit.edunih.gov The binding of different enantiomers of a chiral amine to the sensor molecule results in unique and distinguishable shifts in the ¹⁹F NMR spectrum, allowing for straightforward identification and quantification. acs.orgnews-medical.net Novel rhodium complexes with fluorine have also been designed as chiral sensors for a wide range of amines, including amino acids. rsc.org

Furthermore, the amine functionality can be integrated into larger systems, such as fluorescent polymers or metal-organic frameworks (MOFs), designed for detecting specific analytes like metal ions or hazardous materials. mdpi.comrsc.orgrsc.org

The potential applications of this compound in sensor development are outlined in the table below.

| Sensor Type | Function of this compound Moiety | Potential Target Analytes |

| Fluorescent Chemosensors | Part of the fluorophore structure or as a recognition site to modulate photo-induced electron transfer (PET) or intramolecular charge transfer (ICT). rsc.org | Heavy metal ions (e.g., Pb²⁺, Hg²⁺), anions (e.g., phosphate), nitroaromatic compounds. mdpi.comresearchgate.net |

| ¹⁹F NMR Chiral Sensors | As the chiral analyte to be detected by a fluorinated sensor complex. news-medical.netrsc.org | Chiral sensor molecules (e.g., fluorinated metal complexes). |

| Electrochemical Sensors | As a building block for porous framework materials (e.g., MOFs) used to selectively adsorb and detect analytes. researchgate.net | Bisphenols, organic pollutants. |

Supramolecular Assemblies and Host-Guest Interactions

Supramolecular chemistry focuses on systems held together by non-covalent forces. The bis(4-fluorophenyl)methyl group is ideal for directing such interactions, including hydrogen bonding, π-π stacking, and, notably, interactions involving fluorine.

Integration into Porous Organic Cages and Frameworks

Porous organic cages (POCs) and covalent organic frameworks (COFs) are materials constructed from molecular building blocks to create permanent, accessible voids. uni-heidelberg.dethieme-connect.comrsc.org The primary amine of this compound makes it an excellent candidate for a linker or "synthon" in the construction of these materials, typically through the formation of dynamic covalent bonds like imines.

| Property | Hypothetical POC from this compound | Hypothetical POC from Non-Fluorinated Analog | Rationale/Reference |

| BET Surface Area | Potentially altered (increased or decreased) | Baseline | Fluorine substitution profoundly affects crystal packing, which can either enhance or reduce accessible surface area depending on the final arrangement. uni-duesseldorf.de |

| Crystallinity | Potentially higher | Baseline | Fluorine can promote more ordered stacking arrangements in frameworks through specific intermolecular interactions. thieme-connect.com |

| Guest Affinity | High affinity for CO₂ and fluorocarbons | Lower affinity for fluorocarbons | "Like attracts like" principle; fluorine-lined pores show enhanced binding for fluorinated gases and CO₂ due to favorable quadrupole interactions. uni-heidelberg.dersc.org |

| Hydrophobicity | High | Moderate | The C-F bond is highly non-polarizable, leading to hydrophobic or "fluorophilic" pore environments. thieme-connect.com |

Design of Recognition Host Polymers

Polymers can be designed to act as "hosts" that selectively bind smaller "guest" molecules. This host-guest chemistry is central to applications ranging from drug delivery to chemical separations. frontiersin.org By incorporating this compound into a polymer backbone, materials with specific recognition capabilities can be engineered.

The recognition ability stems from a combination of interactions. The amine group (or a derivative thereof) can serve as a hydrogen bond donor/acceptor site. The bulky benzhydryl structure creates defined cavities, while the fluorophenyl rings offer unique interaction modes. These include polar-π interactions and halogen bonding. The introduction of fluorine into polymers is known to create materials with unique solubility, thermal, and optical properties. acs.org Host-guest complexation can be driven by hydrophobic interactions where fluorinated chains interact with the hydrophobic cavity of a host, such as a cyclodextrin. nsf.gov

| Interaction Type | Responsible Structural Feature | Potential Guest Molecules |

| Hydrogen Bonding | -NH₂ group (or derived amide, urea, etc.) | Molecules with H-bond acceptor/donor groups (e.g., carboxylates, phosphates). nsf.gov |

| Hydrophobic/Fluorous Interactions | Fluorophenyl rings | Other fluorinated molecules, hydrophobic portions of biomolecules. uni-heidelberg.densf.gov |

| Polar−π Interactions | Electron-deficient fluorophenyl rings | Electron-rich aromatic compounds (e.g., naphthalene, electron-rich phenols). acs.org |

| Halogen Bonding | Electrophilic region on fluorine atoms | Lewis bases, anions. |

Catalytic Roles of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives are highly valuable as ligands in transition-metal-catalyzed reactions, particularly in asymmetric catalysis. rsc.org The amine serves as a convenient handle for synthesizing more complex chiral ligands whose coordination to a metal center creates a chiral environment, enabling the production of one enantiomer of a product over the other.

The field of asymmetric catalysis heavily relies on chiral ligands such as β-amino alcohols, diamines, and Schiff bases, all of which can be readily prepared from a primary amine precursor. rsc.orgresearchgate.net The presence of fluorine atoms on the ligand can have a massive effect on the catalyst's performance. Fluorine's high electronegativity can modulate the electronic properties of the metal center, influencing its reactivity and selectivity. rsc.org Furthermore, fluorinated ligands can enhance catalyst stability and facilitate catalyst recycling through fluorous phase separation techniques.

Derivatives of this compound can be employed as ligands for a variety of metals, including rhodium, palladium, and iridium, in crucial transformations like asymmetric hydrogenation and C-C bond formation. nih.govethz.chacs.org

| Catalytic Reaction | Catalyst System | Role of this compound-Derived Ligand |

| Asymmetric Hydrogenation | Rh(I) or Ir(I) complex with a chiral diamine or amino alcohol ligand | Creates a chiral environment around the metal, directing the approach of the substrate to achieve high enantioselectivity. acs.org |

| Asymmetric C-C Coupling | Pd(II) complex with a chiral Schiff base or phosphine-amine ligand | Controls stereochemistry; fluorine substitution can enhance catalyst activity and selectivity through electronic effects. nih.gov |

| Transfer Hydrogenation | Rh(I) complex with an amine-diolefin ligand | The amine is the anchor atom for the ligand scaffold, tuning the electronic and steric properties of the catalyst. ethz.ch |

| Enantioselective Fluorination | Pd(II) or Ti(IV) complex with a chiral ligand | The ligand directs the stereochemical outcome of the C-F bond formation. researchgate.net |

Ligand Design for Asymmetric Catalysis

The strategic design of chiral ligands is fundamental to the advancement of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds that are crucial in pharmaceuticals and materials science. This compound serves as a valuable scaffold for the development of novel chiral ligands. The presence of two fluorophenyl groups offers unique electronic properties and opportunities for functionalization, while the secondary amine provides a key coordination site and a point for introducing chirality.

The design of ligands derived from this compound often involves the introduction of a chiral center and additional coordinating groups to create a well-defined and rigid chiral environment around a metal center. The fluorine atoms on the phenyl rings can influence the catalytic activity and selectivity through electronic effects, modifying the electron density at the metal center and influencing substrate-ligand interactions. beilstein-journals.orgacs.orgnih.gov

One common strategy involves the N-functionalization of the secondary amine with a chiral moiety. This can be achieved through reactions with chiral epoxides, acids, or other electrophiles, leading to the formation of chiral amino alcohol, amido, or other multidentate ligands. The resulting ligands can then be complexed with various transition metals to generate catalysts for a range of asymmetric transformations. acs.orgnottingham.ac.uk

Another approach is the derivatization of the phenyl rings, although this is less common. The core structure of this compound provides a robust framework that, once a chiral element is introduced, can lead to highly effective and selective catalysts. The steric bulk of the two 4-fluorophenyl groups plays a significant role in creating a defined chiral pocket, which is essential for effective enantiodiscrimination. nottingham.ac.uk

The development of modular chiral ligands, where different components can be easily varied, has allowed for the creation of libraries of ligands based on scaffolds like this compound. This modularity facilitates the fine-tuning of the catalyst's steric and electronic properties to achieve optimal performance for a specific reaction. acs.org

Role in Transition Metal-Catalyzed Transformations

Ligands derived from this compound are particularly effective in a variety of transition metal-catalyzed transformations due to the combination of their electronic properties and steric hindrance. The electron-withdrawing nature of the fluorine atoms can enhance the Lewis acidity of the metal center, which can be beneficial in many catalytic cycles. These ligands have shown promise in forming stable and active complexes with transition metals such as palladium, rhodium, and iridium. beilstein-journals.orgacs.orgnottingham.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium complexes bearing ligands derived from fluorinated benzylamines have been utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds. The ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination. While direct studies on this compound are limited, related palladium complexes with (4-fluorophenyl)methanamine have demonstrated catalytic activity. analis.com.myresearchgate.net

Rhodium-Catalyzed Asymmetric Additions:

Rhodium catalysts are widely used for asymmetric additions of organometallic reagents to unsaturated compounds. Chiral ligands derived from diarylmethanamines, a class to which this compound belongs, have been successfully employed in rhodium-catalyzed asymmetric additions to imines. These reactions provide a direct route to chiral amines, which are valuable building blocks in organic synthesis. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity. nottingham.ac.uk

Iridium-Catalyzed Asymmetric Hydrogenation:

Iridium complexes with chiral P,N-ligands are highly effective for the asymmetric hydrogenation of various substrates, including ketones and imines. acs.orgrsc.org Ligands synthesized from this compound can be designed to coordinate to iridium, creating a chiral environment for the hydrogenation process. The fluorinated phenyl groups can influence the electronic properties of the iridium center, which in turn affects the catalytic activity and enantioselectivity of the reaction. beilstein-journals.orgnih.gov The development of tridentate ligands from such scaffolds has been shown to enhance catalyst stability and efficiency. nih.gov

Illustrative Data on Related Catalytic Systems

Due to the limited specific data on this compound in the literature, the following tables present representative data from studies on structurally similar ligand systems to illustrate the potential applications and performance in asymmetric catalysis.

Table 1: Asymmetric Arylation of N-Tosylarylimines using a Rhodium-Diene Catalyst Data adapted from a study on related diarylmethylamine precursors. nottingham.ac.uk

| Entry | Ar¹ | Ar² | Yield (%) | ee (%) |

| 1 | Ph | Ph | 78 | 95 |

| 2 | 4-FC₆H₄ | Ph | 82 | 96 |

| 3 | 4-ClC₆H₄ | Ph | 83 | 94 |

| 4 | 2-Naphthyl | Ph | 65 | 92 |

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Imines with Chiral Phosphine-Oxazoline Ligands Data from representative iridium-catalyzed hydrogenations. rsc.org

| Substrate | Ligand | Conversion (%) | ee (%) |

| N-Phenylacetophenone imine | PHOX-1 | >99 | 89 |

| N-(p-tolyl)acetophenone imine | PHOX-2 | >99 | 91 |

| N-Benzylacetophenone imine | PHOX-1 | 98 | 85 |

Table 3: Palladium-Catalyzed Suzuki Coupling with a Fluorinated Benzylamine-derived Ligand Illustrative data based on related palladium-catalyzed reactions. analis.com.my

| Aryl Halide | Arylboronic Acid | Yield (%) |

| Iodobenzene | Phenylboronic acid | >90 |

| Bromobenzene | Phenylboronic acid | >85 |

| 4-Bromoanisole | Phenylboronic acid | >90 |

These tables demonstrate the high yields and enantioselectivities that can be achieved using transition metal catalysts with ligands structurally related to this compound, highlighting the potential of this compound in the development of advanced catalytic systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Bis(4-fluorophenyl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via reductive amination of bis(4-fluorophenyl)methanone using ammonia and hydrogen gas in the presence of palladium catalysts. Alternative routes include coupling reactions, such as HATU-mediated amidation (e.g., coupling with chromene derivatives under basic conditions like K₂CO₃ in polar aprotic solvents) . Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of reactants) and catalyst loading. Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) often improve reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the amine product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. In CDCl₃ or DMSO-d₆, the methylene protons (CH₂NH₂) typically resonate at δ 3.2–3.5 ppm (¹H NMR), while aromatic protons (4-fluorophenyl groups) appear as doublets (J ≈ 8–9 Hz) near δ 7.0–7.3 ppm due to fluorine coupling . ¹³C NMR shows distinct signals for the benzylic carbon (C-NH₂) at ~45–50 ppm. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 234.1 for the free base). IR spectroscopy identifies NH₂ stretches (~3300–3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives caused by solvent or substituent effects?

- Methodological Answer : Solvent polarity and hydrogen bonding significantly shift NH₂ and aromatic proton signals. For example, DMSO-d₆ induces downfield shifts in NH₂ protons (δ 3.5–4.0 ppm) compared to CDCl₃. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) alter aromatic splitting patterns. To mitigate ambiguity, use deuterated solvents consistently and compare experimental data with computed NMR spectra (DFT calculations, Gaussian software). Cross-validation with X-ray crystallography (e.g., SHELX refinement ) or 2D NMR (COSY, HSQC) is recommended for ambiguous cases .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound derivatives in asymmetric synthesis?

- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or chiral chromatography (Chiralpak columns) can separate enantiomers. Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) enhances enantioselectivity. Monitoring optical rotation ([α]D) and enantiomeric excess (ee) via chiral HPLC (e.g., using amylose-based stationary phases) ensures purity. Computational modeling (molecular docking, DFT) aids in predicting ligand-substrate interactions to refine catalyst design .

Q. How can computational methods predict the biological activity of this compound analogs, and what are key parameters for docking studies?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to target proteins (e.g., HIV-1 reverse transcriptase or CFTR channels). Key parameters include:

- Ligand preparation : Protonation states at physiological pH (use MarvinSketch).

- Grid box placement : Focus on active sites (e.g., ATP-binding pockets).

- Scoring functions : AMBER or CHARMM force fields for energy minimization.

Validation via in vitro assays (e.g., enzyme inhibition IC₅₀) is critical. Recent studies highlight the role of fluorine atoms in enhancing binding through hydrophobic interactions .

Q. What analytical approaches are recommended for identifying and quantifying impurities in this compound batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using C18 columns (acetonitrile/water mobile phases) separates impurities like unreacted ketone precursors or byproducts . Mass spectrometry (LC-MS) identifies structural anomalies (e.g., brominated side products). Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) provides purity assessments. For trace metal analysis (e.g., residual Pd from catalysis), ICP-MS is essential .

Methodological Challenges and Contradictions

Q. Why do synthetic yields of this compound vary significantly across reported protocols, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies often arise from uncontrolled variables:

- Moisture sensitivity : Amine intermediates degrade in humid conditions; use rigorous drying (molecular sieves, Schlenk techniques).

- Catalyst deactivation : Pd/C catalysts may lose activity due to sulfur impurities; pre-treatment with H₂O₂ restores efficacy.

- Side reactions : Over-reduction of imine intermediates to secondary amines can occur; monitor reaction progress via TLC. Standardizing protocols (e.g., solvent purity, catalyst batches) and reporting detailed reaction logs (temperature ramps, stirring rates) enhances reproducibility .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the benzylic carbon, enhancing nucleophilic attack (e.g., alkylation with methyl iodide). Steric hindrance from the 4-fluorophenyl groups slows reactions with bulky nucleophiles (e.g., tert-butoxide). Kinetic studies (UV-Vis monitoring, Arrhenius plots) and Hammett correlations (σ values for substituents) quantify these effects. Computational tools (NBO analysis) further elucidate charge distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.